molecular formula C20H21FN2O4S B2601517 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide CAS No. 922048-87-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2601517
CAS No.: 922048-87-1
M. Wt: 404.46
InChI Key: HTSCHKVZEKICMK-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazepine ring fused with a benzene ring, an allyl group, and a fluorobenzenesulfonamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Mechanism of Action

Preparation Methods

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the oxazepine ring system, followed by the introduction of the allyl group and the fluorobenzenesulfonamide moiety. Common reagents and conditions used in these reactions include:

    Formation of the Oxazepine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: This can be achieved through allylation reactions using allyl halides and suitable catalysts.

    Attachment of the Fluorobenzenesulfonamide Moiety: This step may involve sulfonylation reactions using fluorobenzenesulfonyl chloride and a base.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxo group in the oxazepine ring can be reduced to form hydroxyl derivatives.

    Substitution: The fluorobenzenesulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a specialty chemical in various industrial processes.

Comparison with Similar Compounds

Similar compounds to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide include other oxazepine derivatives and fluorobenzenesulfonamides. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. Examples include:

These compounds highlight the diversity within this class of molecules and underscore the unique properties of each derivative.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-4-11-23-16-10-9-14(12-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSCHKVZEKICMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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